molecular formula C9H8N2O B1603830 5-Methoxyquinazoline CAS No. 7556-87-8

5-Methoxyquinazoline

Cat. No. B1603830
CAS RN: 7556-87-8
M. Wt: 160.17 g/mol
InChI Key: ACCVTKJXKFSAAH-UHFFFAOYSA-N
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Description

5-Methoxyquinazoline is a compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is used for research and development purposes .


Synthesis Analysis

Quinazoline derivatives, including 5-Methoxyquinazoline, have been synthesized for various studies and applications. For instance, a family of quinazoline-based fluorescent nucleoside analogues was synthesized for photophysical studies and applications in probing nucleic acid structure, dynamics, and recognition . Another study discussed the synthesis of quinazolines under transition metal-catalyzed conditions .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinazoline consists of a benzene ring fused with a pyrimidine ring . The properties of the pyrimidine ring are considerably altered by the presence of a fused benzene ring .


Chemical Reactions Analysis

Quinazoline derivatives have been the subject of numerous studies due to their diverse pharmacological activities. The character of these activities depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Scientific Research Applications

Anti-Cancer Applications

Quinazoline derivatives, including 5-Methoxyquinazoline, have been studied for their potential anti-cancer properties . These compounds can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer treatment.

Anti-Inflammatory Applications

Quinazoline derivatives have also been found to possess anti-inflammatory properties . This means that 5-Methoxyquinazoline could potentially be used in the treatment of conditions characterized by inflammation.

Anti-Bacterial Applications

Research has shown that quinazoline derivatives can exhibit anti-bacterial properties . This suggests that 5-Methoxyquinazoline could be used in the development of new antibiotics.

Analgesic Applications

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This indicates that 5-Methoxyquinazoline could potentially be used in pain management.

Anti-Viral Applications

Some quinazoline derivatives have been found to possess anti-viral properties . This suggests that 5-Methoxyquinazoline could potentially be used in the treatment of viral infections.

Anti-Hypertensive Applications

Quinazoline derivatives have been found to have anti-hypertensive properties . This means that 5-Methoxyquinazoline could potentially be used in the treatment of high blood pressure.

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion of 5-Methoxyquinazoline, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor immediately . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Quinazoline derivatives, including 5-Methoxyquinazoline, have shown a wide range of biological activities, making them promising compounds for future drug development . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

5-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCVTKJXKFSAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617814
Record name 5-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7556-87-8
Record name 5-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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